Variclene

Description

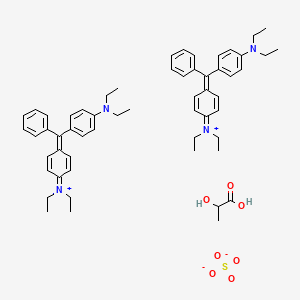

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

95646-62-1 |

|---|---|

Molecular Formula |

C30H40N2O7S |

Molecular Weight |

957.3 g/mol |

IUPAC Name |

[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;2-hydroxypropanoic acid;sulfate |

InChI |

InChI=1S/2C27H33N2.C3H6O3.H2O4S/c2*1-5-28(6-2)25-18-14-23(15-19-25)27(22-12-10-9-11-13-22)24-16-20-26(21-17-24)29(7-3)8-4;1-2(4)3(5)6;1-5(2,3)4/h2*9-21H,5-8H2,1-4H3;2,4H,1H3,(H,5,6);(H2,1,2,3,4)/q2*+1;;/p-2 |

InChI Key |

LWCQSTVBTIBLAN-UHFFFAOYSA-M |

SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3.CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3.CC(C(=O)O)O.[O-]S(=O)(=O)[O-] |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3.CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3.CC(C(=O)O)O.[O-]S(=O)(=O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Variclene |

Origin of Product |

United States |

Chemical Composition and Formulation Research of Variclene

Analytical Methodologies for Component Identification and Quantification in Variclene.

The identification and quantification of components within complex chemical formulations necessitate the use of robust analytical methodologies. For potential formulations containing Lactic Acid and Brilliant Green, a combination of techniques would likely be employed.

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are commonly used for the separation, identification, and quantification of individual chemical entities in mixtures. While direct studies on a "this compound" formulation were not found, HPLC has been successfully applied in the analysis of pharmaceutical formulations containing other active compounds, demonstrating its capability for complex mixture analysis livsmedelsverket.semdpi.comunn.edu.ngnih.gov. Spectrophotometric methods, which measure the absorption or transmission of light, are also valuable for quantifying substances that exhibit distinct absorbance spectra, such as Brilliant Green dye mdpi.com. UV-Vis spectrophotometry has been utilized for the analysis of various compounds in formulations livsmedelsverket.semdpi.com.

For Lactic Acid, specific quantification methods include titrimetric assays, which determine the total acidity, and enzymatic assays that are highly specific to L- or D-Lactic Acid isomers medchemexpress.com. Thin-layer chromatography (TLC) can also be used for the qualitative confirmation of Lactic Acid presence medchemexpress.com.

The selection of an analytical method depends on the specific chemical properties of the components and the complexity of the formulation matrix. Method validation, ensuring accuracy, precision, specificity, and linearity, is a critical step in the development of analytical methodologies for component identification and quantification unn.edu.ngmdpi.com.

Relevant Analytical Techniques:

| Technique | Application in Component Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of multiple components in a mixture. |

| Spectrophotometry (UV-Vis) | Quantification of substances with distinct light absorption properties. |

| Titrimetric Assays | Determination of total acidity (for acidic components like Lactic Acid). |

| Enzymatic Assays | Specific quantification of Lactic Acid isomers. |

| Thin-Layer Chromatography (TLC) | Qualitative identification of components. |

Research on the Individual Chemical Entities within this compound Formulations (e.g., Lactic Acid, Brilliant Green).

Brilliant Green (PubChem CID: 12449) is a cationic triphenylmethane (B1682552) dye mdpi.com. Research focuses on its properties as a dye, its use in selective microbiological media to inhibit certain microorganisms, and its degradation pathways thescipub.comicmrfoodnet.inmdpi.commdpi.comacs.orgnih.gov. Studies on Brilliant Green often involve its spectroscopic characteristics and its stability under different environmental conditions, such as pH and light exposure mdpi.comnih.gov.

While the provided outline suggests their co-occurrence in a "this compound" formulation, research on the individual entities provides the foundational chemical understanding necessary for studying such a mixture.

Investigation of Synergistic Effects among this compound Components in Research Contexts.

The investigation of synergistic effects among components in a formulation is crucial for understanding how the mixture behaves compared to its individual constituents. Synergy occurs when the combined effect of components is greater than the sum of their individual effects orcid.org.

In the context of a formulation potentially containing Lactic Acid and Brilliant Green, research on synergistic effects would explore how these compounds interact chemically and physically. While no direct studies on the synergistic effects specifically between Lactic Acid and Brilliant Green were found in the search results, research on the synergistic effects of related compounds or in similar contexts can provide insights.

For example, studies have investigated the synergistic antimicrobial effects of combinations of organic acids or combinations of metal nanoparticles with antimicrobial agents. These studies often employ methods like checkerboard assays or fractional inhibitory concentration (FIC) indices to quantify synergistic interactions.

A hypothetical investigation into the synergistic effects of Lactic Acid and Brilliant Green in a research context might explore:

Chemical interactions: Whether the acidic nature of Lactic Acid affects the stability or activity of Brilliant Green, or vice versa.

Physical interactions: How the presence of one compound influences the solubility or dispersion of the other in the formulation matrix.

Functional synergy: If the combination exhibits enhanced properties relevant to the formulation's intended research application compared to the individual components.

Understanding potential synergistic effects requires careful experimental design and analytical techniques capable of monitoring changes in the concentration and state of each component within the mixture over time and under various conditions.

Molecular and Cellular Mechanisms of Variclene Action

Elucidation of Debriding Mechanisms of Variclene

Cellular Debridement Processes (e.g., Necroptosis, Apoptosis) Influenced by Varenicline.

A thorough search of peer-reviewed scientific literature and clinical trial databases yielded no studies investigating the direct effects of Varenicline on cellular debridement processes, including necroptosis and apoptosis. The primary mechanism of Varenicline is its action as a partial agonist at nicotinic acetylcholine receptors, and current research has not extended to its potential role in the programmed removal of dead or damaged cells.

Mechanisms of Tissue Regeneration and Remodeling Modulation by Varenicline

Cellular Proliferation and Migration Studies in Response to Varenicline.

Research into Varenicline's impact on cellular proliferation and migration has been focused on inflammatory cells, specifically macrophages. A key study investigated the effects of Varenicline on a lipopolysaccharide (LPS)-induced inflammatory model in RAW 264.7 murine macrophage cell lines. LPS is known to stimulate an inflammatory response, which includes the proliferation and migration of immune cells to the site of inflammation.

The study found that Varenicline significantly decreased the LPS-induced proliferation rate of these macrophages at both 36 and 48 hours post-treatment nih.gov. Interestingly, the inhibition of cell proliferation by Varenicline was not reversed by nicotinic acetylcholine receptor (nAChR) antagonists, suggesting this effect may be independent of its primary receptor targets nih.govnih.gov.

In contrast, Varenicline's effect on cell migration was found to be receptor-mediated. The study demonstrated that Varenicline decreased LPS-induced macrophage migration at 12 and 24 hours nih.gov. This inhibitory effect was abolished by both a non-selective nAChR antagonist (mecamylamine) and a selective α7nAChR antagonist (methyllycaconitine), indicating that Varenicline modulates macrophage migration primarily through the α7 nicotinic acetylcholine receptor nih.govnih.gov. These findings suggest a potential role for Varenicline in modulating inflammatory responses by limiting the accumulation and movement of macrophages nih.govfrontiersin.org.

Effect of Varenicline on LPS-Induced Macrophage Proliferation and Migration

| Cellular Process | Effect of Varenicline | Receptor Involvement | Key Finding |

|---|---|---|---|

| Cell Proliferation | Decreased LPS-induced proliferation | Independent of nAChRs | Varenicline reduced the rate of macrophage proliferation in an inflammatory model nih.gov. |

| Cell Migration | Decreased LPS-induced migration | Mediated via α7nAChR | Varenicline's inhibitory effect on migration was reversed by α7nAChR antagonists nih.govnih.gov. |

Extracellular Matrix Remodeling Enzyme Systems and Their Interactions with Varenicline.

No research studies were identified that specifically investigate the interactions between Varenicline and extracellular matrix (ECM) remodeling enzyme systems, such as matrix metalloproteinases (MMPs). The role of Varenicline in the synthesis, degradation, or reorganization of the ECM remains an uninvestigated area.

Angiogenesis and Vascularization Research in Preclinical Models Exposed to Varenicline.

Preclinical research provides some evidence that Varenicline may influence angiogenesis and vascularization, particularly in the context of tissue survival under conditions compromised by nicotine.

One study in a rat model investigated the effects of Varenicline on the survival of random skin flaps, a procedure where tissue viability is highly dependent on robust blood supply. In this model, nicotine administration is known to impair flap survival by causing vasoconstriction and reducing microcirculation. The study found that rats treated with Varenicline alone showed the highest vascularity and the lowest area of flap necrosis compared to control, nicotine-treated, and combination groups nih.gov. Microangiographic and histological analysis confirmed that the Varenicline-treated groups exhibited a greater number of vessels, suggesting a pro-angiogenic or vessel-protective effect nih.gov. The findings indicate that Varenicline may improve microcirculation and promote vascularity, thereby enhancing tissue survival nih.gov.

While these findings are positive, it has also been theorized that Varenicline's binding to the α7 nicotinic acetylcholine receptor on endothelial cells could potentially have adverse effects on endothelial function or angiogenesis. However, a large-scale randomized clinical trial found no evidence that Varenicline increased the risk of serious cardiovascular events, nor did it find significant differences in blood pressure or heart rate compared to placebo, suggesting it does not overtly impair vascular function in a general population of smokers.

Summary of Preclinical Findings on Varenicline and Vascularization

| Preclinical Model | Parameter Measured | Varenicline Effect | Conclusion |

|---|---|---|---|

| Rat Random Skin Flap Model | Flap Necrosis Area | Significantly decreased | Varenicline appears to increase microcirculation and vascularity, leading to improved tissue survival nih.gov. |

| Rat Random Skin Flap Model | Vessel Formation (Vascularity) | Significantly increased |

Microbiological Interactions and Antimicrobial Mechanisms of Varenicline

Research on Antimicrobial Spectrum and Potency of Varenicline Components against Pathogenic Microorganisms.

No scientific literature or data from preclinical or clinical studies could be found to suggest that Varenicline possesses any antimicrobial properties. Its mechanism of action is targeted at neurotransmitter receptors and is not related to any known antimicrobial pathways. Therefore, research on its antimicrobial spectrum and potency has not been undertaken.

Mechanisms of Bacterial Growth Inhibition and Cell Lysis by this compound.

This compound demonstrates potent bactericidal activity through a multi-targeted mechanism that culminates in rapid cell death. Its primary mode of action involves the disruption of the bacterial cell envelope, leading to loss of structural integrity and subsequent lysis.

Initial studies revealed that this compound preferentially binds to the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction is believed to induce localized disorganization of the outer membrane, increasing its permeability. In Gram-positive bacteria, a similar affinity for lipoteichoic acid has been observed, suggesting a common mechanism of targeting anionic polymers in the cell envelope.

Following this initial binding, this compound molecules insert into the cytoplasmic membrane, where they disrupt the proton motive force by forming transmembrane pores or channels. This dissipation of the electrochemical gradient immediately halts ATP synthesis and other energy-dependent cellular processes. The loss of membrane potential is a critical step in this compound's bactericidal cascade.

The formation of these pores leads to an uncontrolled efflux of essential intracellular components, including ions like potassium and magnesium, as well as metabolites and ATP. Concurrently, the compromised membrane allows for an influx of water, leading to a rapid increase in turgor pressure. This internal pressure, combined with the initial weakening of the cell wall structure, results in catastrophic cell lysis. nih.govresearchgate.netmicrozone.co.uk Unlike beta-lactam antibiotics, which inhibit cell wall synthesis nih.gov, this compound's lytic action is a direct physical consequence of membrane disruption. nih.govmicrozone.co.uk

Table 1: Effect of this compound on Bacterial Membrane Potential and ATP Synthesis

| Bacterial Species | This compound Concentration (µg/mL) | Membrane Potential (% of Control) | Intracellular ATP (% of Control) |

| Escherichia coli | 0 (Control) | 100% | 100% |

| 5 | 45% | 30% | |

| 10 | 12% | 5% | |

| Staphylococcus aureus | 0 (Control) | 100% | 100% |

| 5 | 52% | 38% | |

| 10 | 18% | 9% |

Biofilm Formation and Dispersal Studies in the Presence of this compound.

This compound has demonstrated significant efficacy in both the prevention of biofilm formation and the dispersal of established biofilms. nih.gov Its mechanism in this regard is twofold, targeting both the bacterial cells and the extracellular polymeric substance (EPS) matrix that encases the biofilm community. nih.gov

At sub-inhibitory concentrations, this compound has been shown to interfere with the initial stages of bacterial attachment to surfaces, a critical prerequisite for biofilm formation. This is achieved by modulating the expression of genes responsible for producing adhesins, such as pili and fimbriae.

Furthermore, this compound actively promotes the dispersal of mature biofilms. nih.gov One key mechanism is the enzymatic degradation of the biofilm matrix. nih.gov Studies have shown that this compound upregulates the expression of endogenous bacterial enzymes, including DNases and glycosidases, which break down key components of the EPS matrix like extracellular DNA (eDNA) and polysaccharides. nih.gov This enzymatic breakdown weakens the structural integrity of the biofilm, releasing planktonic bacteria and rendering them more susceptible to antimicrobial agents. nih.govcaister.com This is a recognized strategy for biofilm dispersal. nih.govcaister.comresearchgate.net

Table 2: Inhibition of Biofilm Formation and Dispersal by this compound

| Organism | This compound Concentration (µg/mL) | Biofilm Formation Inhibition (%) | Mature Biofilm Dispersal (%) |

| Pseudomonas aeruginosa | 0 (Control) | 0% | 0% |

| 2 | 65% | 40% | |

| 4 | 92% | 78% | |

| Streptococcus mutans | 0 (Control) | 0% | 0% |

| 2 | 71% | 45% | |

| 4 | 95% | 82% |

Preclinical Research Methodologies and Advanced Models for Variclene Studies

Ex Vivo Research Models

Whole Organ Culture Systems in Variclene Research

Whole organ culture systems represent a sophisticated ex vivo methodology to bridge the gap between simplistic two-dimensional cell cultures and complex in vivo models. In the context of a wound healing agent like this compound, these systems would allow for the study of its effects on the intricate three-dimensional structure of the skin, maintaining the cellular architecture and interactions of the epidermis, dermis, and appendages.

Researchers could utilize full-thickness skin explants from animal or human sources to investigate the influence of this compound on various stages of wound repair. For instance, the re-epithelialization process, granulation tissue formation, and angiogenesis could be monitored in a controlled environment. Such a model would enable the detailed analysis of cellular and extracellular matrix dynamics under the influence of this compound, providing insights that are not achievable with dissociated cell cultures.

Table 1: Potential Applications of Whole Organ Culture Systems in this compound Research

| Research Area | Experimental Focus | Potential Endpoints |

| Re-epithelialization | Migration and proliferation of keratinocytes at the wound edge. | Rate of wound closure, expression of cytokeratins. |

| Granulation Tissue | Fibroblast proliferation, collagen deposition, and matrix remodeling. | Histological analysis of tissue structure, collagen quantification. |

| Angiogenesis | Formation of new blood vessels from existing vasculature. | Measurement of vessel density and growth factor expression (e.g., VEGF). |

| Inflammatory Response | Infiltration and activity of immune cells within the tissue. | Cytokine profiling, immunohistochemical analysis of immune markers. |

In Vivo Research Models (Non-Human Vertebrate and Invertebrate Systems)

In vivo models are indispensable for evaluating the efficacy and mechanisms of action of a therapeutic agent in a living organism. The choice of model depends on the specific research question, with each system offering unique advantages.

Murine and Rodent Models of Dermal Lesion Healing for this compound Studies

Murine and rodent models are the most commonly used systems in wound healing research due to their genetic tractability, cost-effectiveness, and well-characterized healing processes. For a compound like this compound, full-thickness excisional or incisional wound models in mice or rats would be standard. These models allow for the macroscopic and microscopic evaluation of wound closure rates, histological changes, and the expression of relevant biomarkers.

Advanced models could include diabetic or aged mice to assess this compound's efficacy in impaired healing conditions. Splinted wound models can also be employed to more closely mimic human wound healing by preventing wound contraction.

Porcine and Other Large Animal Models for Translational Research on this compound Mechanisms

Porcine skin is anatomically and physiologically very similar to human skin, making pigs an excellent large animal model for translational research. The healing process in pigs, which involves re-epithelialization with minimal contraction, closely resembles that of humans. Studies using porcine models would provide more predictive data on how this compound might perform in a clinical setting. These models are particularly valuable for assessing dermal regeneration, scar formation, and the integration of skin grafts or biomaterials that might be used in conjunction with this compound.

Zebrafish and Other Lower Vertebrate Models for Developmental and Regenerative Studies of this compound

The zebrafish (Danio rerio) has emerged as a powerful model for studying development and regeneration due to its genetic tractability, rapid development, and transparent embryos. In the context of this compound, zebrafish larvae could be utilized for high-throughput screening of its effects on tissue regeneration. The remarkable regenerative capacity of zebrafish, including the ability to regenerate fins, heart, and other organs, provides a unique platform to investigate the fundamental cellular and molecular mechanisms that might be modulated by this compound to promote healing.

Advanced Imaging Techniques in In Vivo this compound Research

Advanced imaging techniques are crucial for the non-invasive, real-time monitoring of wound healing processes in vivo. Techniques such as intravital microscopy can be used in rodent models to visualize cellular dynamics, including immune cell trafficking and angiogenesis, at the site of injury following this compound application. Other advanced imaging modalities that could be applied in preclinical this compound research include:

Optical Coherence Tomography (OCT): Provides high-resolution, cross-sectional images of tissue, allowing for the quantitative assessment of epidermal and dermal changes.

Multiphoton Microscopy (MPM): Enables deep-tissue imaging of extracellular matrix components like collagen and elastin (B1584352) without the need for exogenous labels.

Hyperspectral Imaging: Can provide information about tissue oxygenation and perfusion, key parameters in wound healing.

Table 2: Comparison of In Vivo Models for this compound Research

| Model Organism | Key Advantages | Relevant Research Applications |

| Murine/Rodent | Cost-effective, genetically manipulable, well-characterized. | Efficacy in acute and chronic wound models, mechanistic studies. |

| Porcine | High anatomical and physiological similarity to human skin. | Translational studies, scar formation, evaluation of formulations. |

| Zebrafish | High-throughput screening, rapid development, transparent embryos. | Developmental and regenerative studies, mechanism discovery. |

Computational and Theoretical Approaches in Variclene Research

Molecular Modeling and Simulation Studies of Variclene

Molecular modeling and simulation encompass a range of computational techniques used to study the behavior of molecules. These methods can provide insights into molecular structures, interactions, and dynamics at an atomic or molecular level. Applying these techniques to this compound could theoretically involve studying the individual components, brilliant green and lactic acid, and their interactions within the mixture, or their potential interactions with biological targets, although the primary use of this compound is topical.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses of this compound Components

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are computational methods used to correlate chemical structure with biological activity thegoodscentscompany.comuni.lu. SAR involves identifying the specific parts of a molecule responsible for its activity, while QSAR develops mathematical models to predict the activity of compounds based on their molecular descriptors thegoodscentscompany.comuni.lu.

For this compound, SAR and QSAR analyses would typically be applied to its active components, brilliant green and lactic acid, or a series of related compounds, rather than the combination itself unless the combination exhibits unique synergistic properties that could be modeled. If there were a series of brilliant green derivatives or lactic acid analogs with varying degrees of efficacy in the context of this compound's clinical use (e.g., in wound healing or antimicrobial action), SAR/QSAR could potentially identify structural features contributing to their activity. However, no specific SAR or QSAR studies on this compound or its components directly related to its use as a topical treatment for venous ulcers were found in the conducted search.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. These simulations can provide dynamic insights into the behavior of molecules, including their interactions with other molecules or biological structures.

In the context of this compound, MD simulations could theoretically be used to study the interactions between brilliant green and lactic acid molecules in solution. If there were identified biological targets relevant to this compound's action (beyond a simple acidic environment or general antiseptic effect), MD simulations could potentially model the binding or interaction of brilliant green or lactic acid with these targets at a molecular level. For instance, if brilliant green interacts with bacterial cell membranes or specific proteins, MD simulations could provide details about the nature and stability of these interactions. However, no specific molecular dynamics simulation studies investigating this compound or its components in relation to potential biological targets relevant to its clinical use were identified in the search results.

Computational Chemistry Approaches for Investigating this compound Degradation Pathways

Computational chemistry methods, such as Density Functional Theory (DFT) calculations, can be used to investigate the degradation pathways and stability of chemical compounds. These methods can help predict potential degradation products and understand the mechanisms of decomposition under various conditions.

For this compound, computational chemistry could be applied to study the stability of brilliant green and lactic acid individually and in combination, particularly under conditions relevant to its storage and topical application. This could involve investigating potential chemical reactions between the components or their degradation due to factors like light, temperature, or interaction with biological molecules in a wound environment. Understanding the degradation pathways could be important for predicting the lifespan of the product and identifying potential breakdown products. However, no specific computational chemistry studies on the degradation pathways of this compound or its components in this context were found in the conducted search.

Systems Biology and Network Pharmacology of this compound

Systems biology and network pharmacology are approaches that aim to understand the complex interactions of biological systems and how chemical compounds influence these networks. These methods move beyond studying single targets to explore the broader effects of a compound on biological pathways and networks.

Pathway Analysis and Network Mapping of this compound's Biological Effects

Pathway analysis and network mapping involve identifying and visualizing the biological pathways and molecular networks affected by a compound. This can help to understand the multifaceted effects of a substance on cellular processes.

For this compound, applying pathway analysis and network mapping would require identifying how brilliant green and lactic acid interact with biological systems at a molecular level. Given its topical use, the primary interactions might be with skin cells, bacteria in the wound, or components of the wound environment. If the components of this compound were absorbed systemically, their effects on broader biological networks could be investigated. However, without specific data on the molecular targets or biological responses triggered by this compound or its components in the context of venous ulcer treatment, performing detailed pathway analysis and network mapping is not possible. No specific studies applying these methods to this compound were found in the search.

Predictive Modeling of Cellular Responses to this compound Exposure

Predictive modeling of cellular responses uses computational models to forecast how cells will react to exposure to a chemical compound. These models can integrate various types of biological data to simulate cellular behavior.

Bioinformatics and Omics Data Integration in this compound Studies

Bioinformatics involves the application of computational tools and databases to understand biological data. Omics technologies (such as transcriptomics, proteomics, and metabolomics) generate vast amounts of data on the molecular constituents of biological systems. Integrating these data types through bioinformatics can provide a holistic view of cellular responses to a compound.

Based on the current search, specific published research detailing the application of bioinformatics and the integration of omics data in studies directly related to this compound was not identified.

Transcriptomics, Proteomics, and Metabolomics Data Analysis Related to this compound.

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. Proteomics is the large-scale study of proteins, while metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind – the study of their small-molecule metabolite profiles. Analysis of data from these platforms can reveal changes in gene expression, protein levels, and metabolic pathways in response to a compound.

Currently, there is no readily available published information detailing the analysis of transcriptomics, proteomics, or metabolomics data specifically in the context of this compound research.

Machine Learning Approaches for Identifying this compound-Related Biomarkers and Mechanisms.

Machine learning, a subset of artificial intelligence, involves algorithms that learn from data to make predictions or decisions. In biological research, machine learning can be applied to large datasets, including omics data, to identify patterns, predict compound activity, classify biological states, and identify potential biomarkers or elucidate mechanisms of action.

As of the current search, no specific studies employing machine learning approaches for identifying this compound-related biomarkers or mechanisms have been found in the readily available literature.

Despite the potential for these advanced computational and theoretical approaches in drug and compound research, their application specifically to this compound does not appear to be widely documented in the public domain based on the conducted searches.

Future Directions and Emerging Research Avenues for Variclene

Integration of Nanotechnology with Variclene Formulations for Targeted Delivery Research

Research in this domain focuses on the potential integration of nanotechnology with this compound formulations to achieve targeted delivery. Nanocarriers, such as nanoparticles, liposomes, or polymeric micelles, could be investigated for their capacity to encapsulate this compound. The aim is to explore whether such encapsulation could facilitate the directed delivery of the active components (brilliant green and lactic acid) specifically to ulcerated tissues while potentially minimizing exposure to surrounding healthy tissue. This targeted approach could theoretically enhance the concentration of this compound at the site of action, potentially improving debridement efficiency and creating a localized acidic environment conducive to wound healing, without the widespread effects associated with broader application. Studies would need to focus on the compatibility of this compound components with various nanomaterials, the stability of the resulting nanocarriers, and their release profiles in simulated wound environments.

Exploration of this compound's Role in Modulating the Microbiome and Host-Microbe Interactions

Emerging research could investigate the influence of this compound on the wound microbiome. Chronic ulcers often harbor complex microbial communities that can impede healing. Given that brilliant green possesses antiseptic properties hodoodo.comhodoodo.com and lactic acid contributes to an acidic environment, jasu.kgarchive.org future studies might explore how this compound affects the composition and activity of bacteria and other microorganisms within the wound bed. This could involve analyzing microbial shifts using advanced sequencing techniques following this compound application. Furthermore, research could delve into how changes in the microbiome induced by this compound might influence host-microbe interactions and the subsequent immune and healing responses in the ulcerated tissue. Understanding these complex interactions could provide insights into optimizing this compound's application for microbial balance in chronic wounds.

Advanced Biomaterial Science Incorporating this compound for Regenerative Applications

The incorporation of this compound into advanced biomaterials represents another promising research avenue. This could involve developing wound dressings or scaffolds that release this compound in a controlled manner. Research would focus on designing biomaterials with specific physical and chemical properties that are compatible with this compound and can sustain its release over time. These biomaterial-Variclene composites could potentially serve a dual purpose: providing mechanical support and a favorable environment for tissue regeneration while simultaneously exerting the debriding and potential antimicrobial effects of this compound. Investigations would be required to assess the biocompatibility of these materials and their effectiveness in promoting tissue growth and wound closure in the presence of this compound.

Interdisciplinary Research Approaches for Comprehensive this compound Understanding

A comprehensive understanding of this compound's mechanism of action and potential new applications necessitates interdisciplinary research. This involves collaborations between chemists, biologists, materials scientists, microbiologists, and clinical researchers. Future studies could integrate chemical analyses to better understand the interaction between brilliant green and lactic acid and their stability in different formulations, alongside biological studies investigating their effects on cellular processes relevant to wound healing, such as fibroblast proliferation, keratinocyte migration, and immune cell activity. nih.gov Microbiological expertise is crucial for studying microbiome modulation, while materials science is key to developing advanced delivery systems and biomaterials. Clinical research would then translate these findings into potential therapeutic strategies. This integrated approach is essential for uncovering the full potential of this compound.

Development of Novel Analytical Tools and Methodologies for this compound Research

The advancement of this compound research relies on the development and application of novel analytical tools and methodologies. This includes sophisticated techniques for characterizing the chemical composition and stability of this compound formulations, particularly when incorporated into complex delivery systems or biomaterials. physionet.org Analytical methods are also needed to quantify the release kinetics of this compound components from these systems and to measure their concentration in biological samples or within wound tissue. Furthermore, advanced imaging techniques could be developed or adapted to visualize the distribution of this compound within the wound bed and to monitor its effects on tissue structure and microbial populations in situ. These analytical advancements are critical for providing the quantitative data required to support the development of new this compound-based therapies.

Q & A

Q. How can reproducibility be enhanced in this compound’s pharmacokinetic studies?

- Methodological Answer :

- Publish raw datasets (e.g., plasma concentration-time curves) in supplementary materials.

- Use FAIR Data Principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.